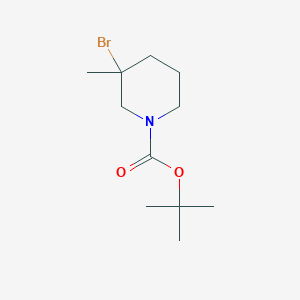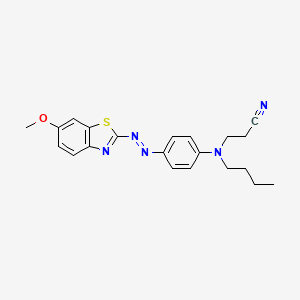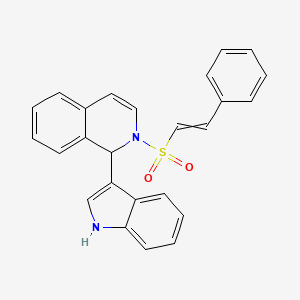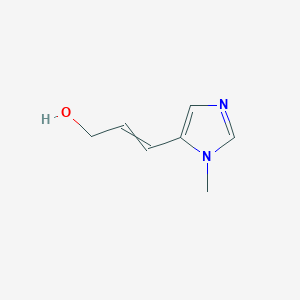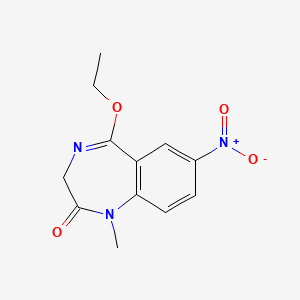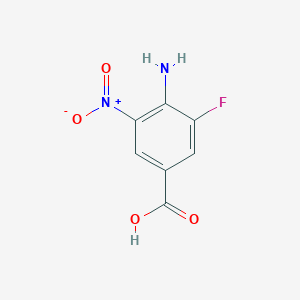
4-Amino-3-fluoro-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of benzoic acid, featuring amino, fluoro, and nitro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-fluoro-5-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 4-amino-3-fluorobenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to handle the hazardous reagents and conditions involved in the nitration process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-fluoro-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Reduction: 4-Amino-3-fluoro-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 4-Nitroso-3-fluoro-5-nitrobenzoic acid or 4-Nitro-3-fluoro-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-Amino-3-fluoro-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-3-fluoro-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding and electrostatic interactions, while the fluoro group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
4-Amino-3-fluorobenzoic acid: Lacks the nitro group, which affects its reactivity and applications.
4-Fluoro-3-nitrobenzoic acid:
4-Amino-5-nitrobenzoic acid: Lacks the fluoro group, resulting in different chemical properties and applications.
Uniqueness: 4-Amino-3-fluoro-5-nitrobenzoic acid is unique due to the combination of amino, fluoro, and nitro groups on the benzoic acid core. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H5FN2O4 |
|---|---|
Peso molecular |
200.12 g/mol |
Nombre IUPAC |
4-amino-3-fluoro-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) |
Clave InChI |
SSQRDFPDLHOGSO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
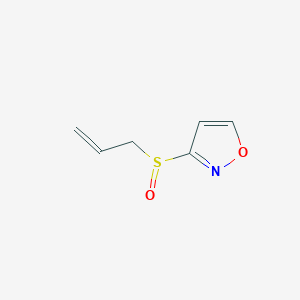
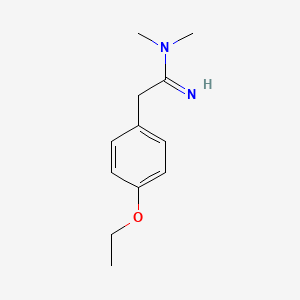
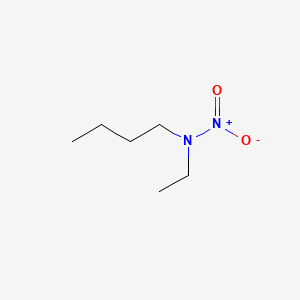
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)

